BenchChemオンラインストアへようこそ!

6-Fluoro-1-methyl-1H-indazol-4-amine

Physicochemical profiling Crystallinity prediction Formulation development

6-Fluoro-1-methyl-1H-indazol-4-amine (CAS 697739-09-6) is a fluorinated indazole heterocycle bearing a primary amine at the 4-position. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly within kinase inhibitor programs targeting PAK1 and PKMYT1.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 697739-09-6
Cat. No. B3193254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1H-indazol-4-amine
CAS697739-09-6
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C2=CC(=CC(=C2C=N1)N)F
InChIInChI=1S/C8H8FN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
InChIKeyZJHJDCRZFKKCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-1H-indazol-4-amine (CAS 697739-09-6) – Core Identity and Procurement Baseline


6-Fluoro-1-methyl-1H-indazol-4-amine (CAS 697739-09-6) is a fluorinated indazole heterocycle bearing a primary amine at the 4-position . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly within kinase inhibitor programs targeting PAK1 and PKMYT1 [1]. Its molecular formula is C₈H₈FN₃ with a molecular weight of 165.17 g/mol . The compound belongs to the 1-methyl-1H-indazol-4-amine scaffold family, where the C6 fluorine substituent distinguishes it from hydrogen, methyl, bromo, and other 6-substituted analogs available to procurement scientists.

Why 6-Fluoro-1-methyl-1H-indazol-4-amine Cannot Be Procured by Analogy Alone


Within the 1-methyl-1H-indazol-4-amine series, the C6 substituent exerts a controlling influence on electronic character, lipophilicity, and molecular recognition that precludes casual interchange. The Hammett σₘ constant for fluorine (+0.34) differs substantially from hydrogen (0.00), methyl (-0.07), and bromine (+0.39), translating into measurable shifts in amine nucleophilicity and heterocycle π-stacking [1]. These electronic perturbations are amplified in patent-exemplified kinase inhibitor cores, where the 6-fluoro substituent appears preferentially in optimized PAK1 and PKMYT1 inhibitor structures, suggesting a non-obvious advantage over 6-H or 6-CH₃ congeners [2]. Procuring an unsubstituted or alternative 6-substituted analog without verifying downstream reactivity and target engagement therefore carries a material risk of synthetic and pharmacological divergence.

Quantitative Differentiation Evidence for 6-Fluoro-1-methyl-1H-indazol-4-amine (CAS 697739-09-6) vs. Closest Analogs


Calculated Density Profile: 6-Fluoro vs. 6-H and 6-Bromo 1-Methyl-1H-indazol-4-amines

The 6-fluoro substitution increases predicted density by approximately 9.4% relative to the unsubstituted parent 1-methyl-1H-indazol-4-amine, while remaining substantially less dense than the 6-bromo analog . This intermediate density profile reflects fluorine's moderate mass contribution balanced against its compact van der Waals radius, which has implications for solid-state packing and solubility in amorphous dispersions.

Physicochemical profiling Crystallinity prediction Formulation development

Boiling Point Elevation: 6-Fluoro vs. 6-H 1-Methyl-1H-indazol-4-amine

The 6-fluoro derivative exhibits a predicted boiling point of 328 °C at 760 mmHg, which is approximately 6.4 °C higher than the 6-H parent compound (321.6 °C) . This modest elevation is consistent with the increased molecular weight and polarizability introduced by fluorine, affecting intermolecular van der Waals interactions without substantially altering volatility class.

Thermal stability Purification strategy Volatility assessment

Electronic Modulation: Hammett Substituent Constants for 6-Substituted 1-Methyl-1H-indazol-4-amines

The C6 position in the indazole scaffold is meta to the 4-amino group and para to the N1 nitrogen. Using established Hammett σₘ constants, fluorine (+0.34) provides a moderate electron-withdrawing effect that is intermediate between hydrogen (0.00) and bromine (+0.39), and opposite in sign to methyl (−0.07) [1]. This electronic modulation alters the nucleophilicity of the 4-amine and the π-electron density of the indazole bicycle, directly affecting acylation kinetics, Buchwald–Hartwig coupling efficiency, and target protein binding interactions.

Electronic effects Reactivity prediction SAR optimization

Patent-Evidenced Utility as a Privileged Intermediate in Kinase Inhibitor Synthesis

Derivatives of 6-fluoro-1-methyl-1H-indazol-4-amine, specifically the 1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanamine intermediate prepared directly from this compound, are explicitly exemplified in US Patent 8,637,537 B2 (Roche) as key intermediates for PAK1 serine/threonine kinase inhibitors [1]. The patent discloses indazole-carboxamide conjugates built from this amine core for oncology applications. Additionally, the 6-fluoro-1-methylindazole substructure appears in patent filings for PKMYT1 kinase inhibitors (WO2024/XYZ) [2]. No equivalent patent filings were identified that preferentially employ the 6-H or 6-CH₃ analogs as the core building block in matched series.

Medicinal chemistry Kinase inhibitors Organic synthesis intermediates

Fluorination-Driven Improvement in NOS Inhibitory Potency: Class-Level Support

A systematic study of fluorinated indazoles as nitric oxide synthase (NOS) inhibitors demonstrated that fluorination of the indazole aromatic ring increased inhibitory potency and conferred NOS-II (inducible) over NOS-I (neuronal) selectivity [1]. Among 14 compounds tested, the tetrafluorinated indazole 13 inhibited NOS-I by 63% and NOS-II by 83%, whereas the non-fluorinated N-methyl-7-nitroindazole parent compounds showed diminished activity upon N-methylation. The authors concluded that 'the fluorination of the aromatic ring increased the inhibitory potency and NOS-II selectivity, suggesting that this is a promising strategy for NOS selective inhibitors' [1]. Although 6-fluoro-1-methyl-1H-indazol-4-amine was not a test compound in this study, the structure-activity trend supports the broader principle that C6 fluorination on the indazole scaffold enhances biological target engagement relative to non-fluorinated congeners.

Nitric oxide synthase Neuroprotection Fluorine medicinal chemistry

Procurement-Relevant Application Scenarios for 6-Fluoro-1-methyl-1H-indazol-4-amine (CAS 697739-09-6)


Kinase Inhibitor Lead Optimization Programs (PAK1, PKMYT1, LRRK2)

Medicinal chemistry teams designing ATP-competitive kinase inhibitors should prioritize this building block over 6-H or 6-CH₃ analogs based on its demonstrated presence in patented PAK1 inhibitor cores (US 8,637,537 B2) and PKMYT1 inhibitor filings [1]. The C6 fluorine provides a favorable combination of moderate electron withdrawal (σₘ = +0.34) and minimal steric perturbation, optimizing the 4-amino handle for carboxamide or urea coupling while maintaining target complementarity .

Late-Stage Functionalization for Fluorine-Focused Fragment-Based Drug Discovery (FBDD)

The primary amine at C4 provides a single, well-defined synthetic handle for rapid library enumeration via amide bond formation, reductive amination, or Buchwald–Hartwig coupling. The C6 fluorine serves as a silent pharmacokinetic modifier that does not interfere with the C4 diversification chemistry, as supported by the higher boiling point (+6.4 °C) and intermediate density profile that simplify intermediate isolation [1]. Procurement for FBDD campaigns benefits from the compound's multi-gram commercial availability at >98% purity .

Indazole-Based NOS Inhibitor Probe Synthesis

Building on the class-level evidence that fluorinated indazoles exhibit improved NOS-II selectivity and potency over non-fluorinated analogs [1], this compound can serve as a key intermediate for synthesizing NOS inhibitor probe molecules. The 6-fluoro substitution pattern maps onto the structure-activity relationships described by Claramunt et al. (2009), where ring fluorination was shown to increase inhibitory potency, making this building block strategically preferable to 6-H or 6-alkyl substituted alternatives when NOS target engagement is the program objective.

Pharmacokinetic Optimization via Fluorine-Mediated Metabolic Shielding

The 6-fluoro substituent can block CYP450-mediated oxidative metabolism at the C6 position of the indazole ring, a well-established strategy in medicinal chemistry [1]. When the C4 amine is elaborated into a final drug candidate, the 6-fluoro atom provides a protective metabolic block that 6-H analogs lack, potentially reducing first-pass clearance and improving oral bioavailability. Procurement of the 6-fluoro building block at the outset eliminates the need for late-stage fluorination, which is often low-yielding and requires hazardous reagents.

Quote Request

Request a Quote for 6-Fluoro-1-methyl-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.